6-Undecylpyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-Undecylpyrimidine-2,4(1H,3H)-dione is a heterocyclic organic compound with a pyrimidine ring substituted with an undecyl group at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Undecylpyrimidine-2,4(1H,3H)-dione typically involves the condensation of an appropriate aldehyde with urea or thiourea under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. The compound can be purified by recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
6-Undecylpyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrogen atoms on the pyrimidine ring are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrimidine derivatives.
Scientific Research Applications
6-Undecylpyrimidine-2,4(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored as a potential therapeutic agent for treating microbial infections.
Industry: Utilized in the development of new materials with specific properties, such as surfactants or polymers.
Mechanism of Action
The mechanism of action of 6-Undecylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. In biological systems, it may inhibit the activity of certain enzymes or interfere with the replication of microbial DNA. The compound’s undecyl group enhances its lipophilicity, allowing it to penetrate cell membranes and exert its effects more efficiently.
Comparison with Similar Compounds
Similar Compounds
2-Aminoquinoline: Another heterocyclic compound with antimicrobial properties.
4-Aminoquinoline: Known for its use in antimalarial drugs.
6-Alkylpyrimidine-2,4(1H,3H)-dione: Compounds with different alkyl groups at the 6-position.
Uniqueness
6-Undecylpyrimidine-2,4(1H,3H)-dione is unique due to its specific undecyl substitution, which imparts distinct physicochemical properties and biological activities compared to other pyrimidine derivatives. Its long alkyl chain enhances its hydrophobic interactions, making it a valuable compound for various applications.
Properties
CAS No. |
879410-42-1 |
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Molecular Formula |
C15H26N2O2 |
Molecular Weight |
266.38 g/mol |
IUPAC Name |
6-undecyl-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H26N2O2/c1-2-3-4-5-6-7-8-9-10-11-13-12-14(18)17-15(19)16-13/h12H,2-11H2,1H3,(H2,16,17,18,19) |
InChI Key |
SPCQASHHSWUMSI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CC(=O)NC(=O)N1 |
Origin of Product |
United States |
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